Cas no 762180-94-9 (1-Isopropylpiperidine-3-carboxylic acid)

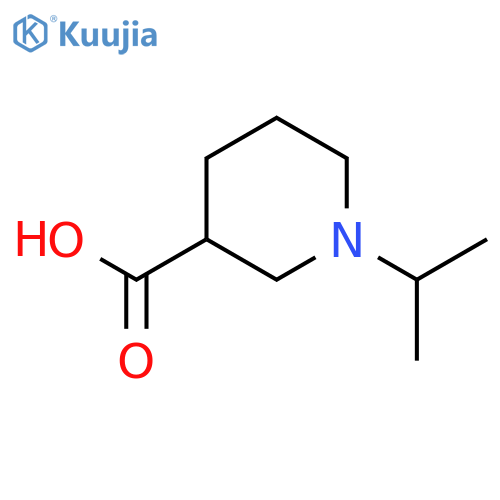

762180-94-9 structure

商品名:1-Isopropylpiperidine-3-carboxylic acid

1-Isopropylpiperidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-Isopropylpiperidine-3-carboxylic acid

- 1-propan-2-ylpiperidine-3-carboxylic acid

- 3-Piperidinecarboxylicacid, 1-(1-methylethyl)-

- AB1008798

- AG-C-38154

- AGN-PC-00VA61

- Ambcb4011294

- CTK2H5831

- MolPort-003-178-951

- SureCN3563641

- SB41440

- 762180-94-9

- MFCD08059830

- LS-03897

- FT-0712176

- 1-ISOPROPYLPIPERIDINE-3-CARBOXYLICACID

- AKOS016341096

- EN300-392858

- BB 0220142

- 1-(propan-2-yl)piperidine-3-carboxylic acid

- AKOS000125929

- SCHEMBL3563641

- DTXSID50585599

-

- MDL: MFCD08059830

- インチ: InChI=1S/C9H17NO2/c1-7(2)10-5-3-4-8(6-10)9(11)12/h7-8H,3-6H2,1-2H3,(H,11,12)

- InChIKey: RIUIWLLLKIAQDG-UHFFFAOYSA-N

- ほほえんだ: CC(C)N1CCCC(C1)C(=O)O

計算された属性

- せいみつぶんしりょう: 171.125928785g/mol

- どういたいしつりょう: 171.125928785g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -1.2

- トポロジー分子極性表面積: 40.5Ų

じっけんとくせい

- 密度みつど: 1.058

- ふってん: 271.593°C at 760 mmHg

- フラッシュポイント: 118.056°C

- 屈折率: 1.487

1-Isopropylpiperidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB408070-1 g |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 1g |

€373.00 | 2022-03-02 | ||

| TRC | I247465-500mg |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 500mg |

$ 600.00 | 2022-06-04 | ||

| Enamine | EN300-392858-1.0g |

1-(propan-2-yl)piperidine-3-carboxylic acid |

762180-94-9 | 95.0% | 1.0g |

$63.0 | 2025-03-16 | |

| Enamine | EN300-392858-0.1g |

1-(propan-2-yl)piperidine-3-carboxylic acid |

762180-94-9 | 95.0% | 0.1g |

$56.0 | 2025-03-16 | |

| abcr | AB408070-1g |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 1g |

€392.00 | 2023-09-05 | ||

| A2B Chem LLC | AC52360-500mg |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 500mg |

$392.00 | 2024-04-19 | ||

| Crysdot LLC | CD11061049-1g |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 95+% | 1g |

$357 | 2024-07-18 | |

| Enamine | EN300-392858-10.0g |

1-(propan-2-yl)piperidine-3-carboxylic acid |

762180-94-9 | 95.0% | 10.0g |

$490.0 | 2025-03-16 | |

| Enamine | EN300-392858-0.05g |

1-(propan-2-yl)piperidine-3-carboxylic acid |

762180-94-9 | 95.0% | 0.05g |

$52.0 | 2025-03-16 | |

| Chemenu | CM281156-1g |

1-Isopropylpiperidine-3-carboxylic acid |

762180-94-9 | 95% | 1g |

$338 | 2022-09-29 |

1-Isopropylpiperidine-3-carboxylic acid 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Li Song,Hongsheng Yang,Chunlong Dai,Yukun Xiao,Xinqun Zhang,Yuyang Han,Congcong Bai,Bing Lu,Qianwen Liu,Yang Zhao,Zhipan Zhang,Liangti Qu Energy Environ. Sci., 2021,14, 3075-3085

-

Marie Jeffroy,Alain H. Fuchs,Anne Boutin Chem. Commun., 2008, 3275-3277

-

Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800

762180-94-9 (1-Isopropylpiperidine-3-carboxylic acid) 関連製品

- 280771-97-3(1-(propan-2-yl)piperidine-4-carboxylic acid)

- 116140-14-8(2-methylpiperidine-3-carboxylic acid)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2171946-86-2(2-(5-cyclobutyl-1-propyl-1H-1,2,3-triazol-4-yl)ethan-1-amine)

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:762180-94-9)1-Isopropylpiperidine-3-carboxylic acid

清らかである:99%

はかる:1g

価格 ($):364.0